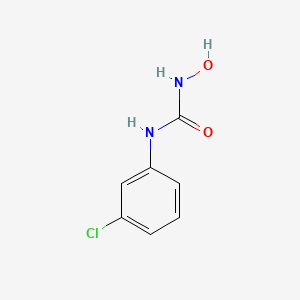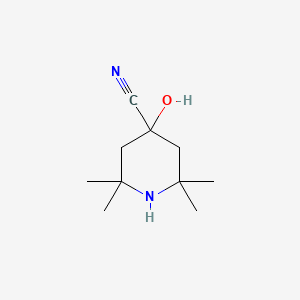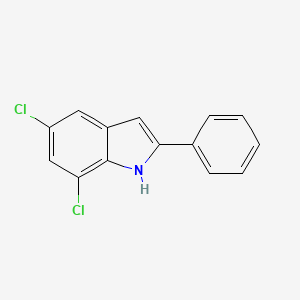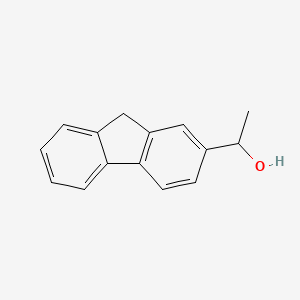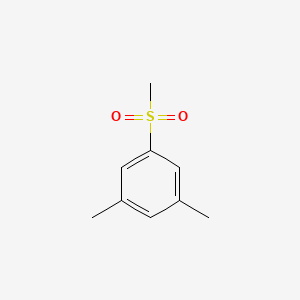
3,5-Dimethylphenylmethylsulfone
Descripción general
Descripción
3,5-Dimethylphenylmethylsulfone is an aromatic compound with the molecular formula C9H12O2S and a molecular weight of 184.26 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Dimethylphenylmethylsulfone can be synthesized through several methods. One common method involves the reaction of 3,5-dimethylbenzene-1-sulfonyl chloride with sodium sulfite and sodium bicarbonate in water at 75°C. The reaction mixture is then treated with chloroacetic acid and sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the product.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethylphenylmethylsulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
3,5-Dimethylphenylmethylsulfone is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethylphenylmethylsulfone involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-5-(methylthio)benzene: Similar structure but with a methylthio group instead of a methylsulfonyl group.
1,3-Dimethyl-5-(methylsulfinyl)benzene: Contains a methylsulfinyl group instead of a methylsulfonyl group.
Uniqueness
3,5-Dimethylphenylmethylsulfone is unique due to its specific sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
90534-51-3 |
|---|---|
Fórmula molecular |
C9H12O2S |
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
1,3-dimethyl-5-methylsulfonylbenzene |
InChI |
InChI=1S/C9H12O2S/c1-7-4-8(2)6-9(5-7)12(3,10)11/h4-6H,1-3H3 |
Clave InChI |
WFAZVYPWTNRENH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)S(=O)(=O)C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
